N,N''-(Iminoethylene)diurea
Description
Structure
3D Structure
Properties
CAS No. |
23270-61-3 |
|---|---|
Molecular Formula |
C6H15N5O2 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-[2-(carbamoylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C6H15N5O2/c7-5(12)10-3-1-9-2-4-11-6(8)13/h9H,1-4H2,(H3,7,10,12)(H3,8,11,13) |
InChI Key |
QZFZMOICRGKJNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)N)NCCNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Iminoethylene Diurea and Its Derivatives
Direct Synthetic Routes to N,N''-(Iminoethylene)diurea
Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by combining key structural fragments in a single reaction vessel.
Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water or ammonia (B1221849). The formation of the urea (B33335) and imine functionalities within this compound can be achieved through such pathways.
The synthesis of this compound can be envisioned as the condensation of diethylenetriamine (B155796) with a urea source. ontosight.airesearchgate.net The reaction of diamines with urea typically proceeds by heating the components, which leads to the liberation of ammonia and the formation of a diurea product. google.com A plausible mechanism involves the initial decomposition of urea into isocyanic acid and ammonia. The isocyanic acid then reacts with the primary amine groups of diethylenetriamine to form the terminal urea moieties. researchgate.net This type of reaction is foundational in the industrial synthesis of various amine-urea derivatives. ontosight.ai For instance, a two-step process where urea and a diamine are first heated to liberate one mole of ammonia, followed by cyclization at a higher temperature, is used for preparing cyclic ureas. google.com A similar non-cyclic condensation approach is applicable for linear molecules like this compound.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. acsgcipr.orgtcichemicals.com This approach offers significant advantages, including reduced waste, shorter reaction times, and operational simplicity. acsgcipr.org
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to create various urea-based scaffolds. A classic example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. tcichemicals.com The versatility of MCRs allows for the generation of diverse molecular libraries by varying the starting components. organic-chemistry.orgnih.gov Conceptually, a convergent synthesis for this compound could be designed by reacting diethylenetriamine, a carbonyl source, and an amine source in a one-pot fashion, although this would require significant methodological development. The key benefit of an MCR approach would be the rapid assembly of the complex structure from simple, readily available precursors. acsgcipr.org
The efficiency and selectivity of urea synthesis can be significantly enhanced through catalysis. A variety of catalyst systems have been developed for urea formation and related C–N bond-forming reactions.
For condensation reactions involving ureas and amines, both acid and base catalysis can be employed. Brønsted bases, such as sodium hydroxide, are known to catalyze the hydrolysis of urea derivatives, a key step in some multi-step synthetic processes. google.com In the context of MCRs like the Biginelli reaction, both Brønsted and Lewis acids are commonly used. tcichemicals.com
Recent advancements have focused on developing novel catalytic systems for urea synthesis under milder conditions. For example, diatomic catalysts with bonded Fe-Ni pairs have been shown to improve the efficiency of electrochemical urea synthesis from nitrate (B79036) and carbon dioxide by enhancing the crucial C-N coupling step. nih.gov Similarly, multi-heterojunction interfacial catalysts have demonstrated high selectivity for urea production by promoting direct C-N coupling and suppressing side reactions. nih.gov For the synthesis of this compound, the choice of catalyst would depend on the specific synthetic route, with the goal of increasing reaction rates and product yields under mild conditions.
Table 1: Examples of Catalyst Systems in Urea-Related Synthesis
| Catalyst Type | Example(s) | Application | Reference(s) |
|---|---|---|---|
| Brønsted Base | Sodium Hydroxide | Hydrolysis of urea intermediates | google.com |
| Lewis Acid | Scandium(III) triflate | Synthesis of N-unprotected ketimines | organic-chemistry.org |
| Metal Catalyst | Palladium-metalated PCN-222 | Aerobic photo-oxidative cross-condensation of amines | au.dk |
| Diatomic Catalyst | Bonded Fe-Ni pairs | Electrochemical urea synthesis | nih.gov |
| Heterogeneous | Wustite-based catalyst | Ammonia synthesis (precursor to urea) | unimi.it |
| Micellar | Surfactants (e.g., TPGS-750-M) | Enables reactions like SNAr and peptide coupling in water | acsgcipr.org |
Precursor Chemistry and Functional Group Interconversions for Iminoethylene-Diurea Construction
The construction of the this compound scaffold relies on the strategic use of specific precursors and the interconversion of functional groups to build the final molecule.
The primary precursors for this compound are a diamine to form the central "iminoethylene" backbone and a source for the two terminal urea groups.
Diamine Precursor : The core structure is derived from diethylenetriamine (H₂N-CH₂CH₂-NH-CH₂CH₂-NH₂). This molecule provides the necessary arrangement of primary and secondary amine functionalities. Diethylenetriamine is a versatile building block used in the synthesis of a wide range of chemical products. ontosight.aiacs.org
Urea Precursors : The terminal urea groups can be introduced using several reagents.
Urea : The most direct and atom-economical precursor. Reactions of amines with urea at elevated temperatures are a common industrial method for producing substituted ureas. researchgate.netnih.gov
Isocyanates/Diisocyanates : Highly reactive precursors that readily undergo nucleophilic addition with amines to form urea linkages. nih.govacs.org This method is often used for synthesizing symmetrical and unsymmetrical diurea compounds.
Phosgene (B1210022) Equivalents : Reagents like bis(trichloromethyl)carbonate (triphosgene) serve as safer, solid alternatives to highly toxic phosgene gas for generating isocyanate intermediates in situ, which then react with amines. nih.gov
Carbon Dioxide : In a green chemistry approach, polyureas can be synthesized directly from diamines and CO₂ under pressure, avoiding toxic reagents like isocyanates. nih.gov
Table 2: Common Precursors for Urea Synthesis
| Precursor Type | Example | Description | Reference(s) |
|---|---|---|---|
| Amine | Diethylenetriamine | Provides the carbon-nitrogen backbone. | ontosight.airesearchgate.net |
| Urea Source | Urea | Direct, atom-economical reagent. | google.comnih.gov |
| Isocyanate | Toluene diisocyanate | Highly reactive, for addition with amines. | googleapis.com |
| Phosgene Equivalent | Triphosgene (B27547) | Safer, solid alternative to phosgene. | nih.gov |
| Carbon Source | Carbon Dioxide | Green chemistry alternative to phosgene/isocyanates. | nih.gov |
Derivatization is the process of chemically modifying a molecule to create new compounds with potentially different properties. researchgate.net The this compound scaffold possesses multiple reactive sites—specifically, the NH protons on the terminal urea groups and the NH proton of the central secondary amine—that are amenable to selective derivatization.
This allows for the synthesis of a library of this compound derivatives. The selectivity of the derivatization can often be controlled by reaction conditions. For example, the terminal urea nitrogens are generally less nucleophilic than the central secondary amine, which could allow for selective reaction at the central nitrogen under carefully controlled conditions.
Common derivatizing reagents that could be applied include:
Acylating Agents (e.g., Benzoyl Chloride) : These reagents react with amines to form amides. Benzoyl chloride is a common reagent for the derivatization of polyamines. researchgate.net
Sulfonylating Agents (e.g., Dansyl Chloride) : These react with primary and secondary amines to form stable sulfonamides, which are often fluorescent, aiding in detection. ddtjournal.com
Isocyanates and Isothiocyanates : These can react with the central amine to introduce an additional urea or thiourea (B124793) functionality. mdpi.com
The ability to selectively modify the this compound structure is crucial for tuning its physicochemical properties and for creating diverse molecular structures for various applications.
Table 3: Potential Derivatizing Agents for Amine/Urea Scaffolds
| Reagent Class | Example Reagent | Target Functional Group | Resulting Functional Group | Reference(s) |
|---|---|---|---|---|
| Acyl Halides | Benzoyl Chloride | Primary/Secondary Amines | Amide | researchgate.net |
| Sulfonyl Halides | Dansyl Chloride | Primary/Secondary Amines | Sulfonamide | ddtjournal.com |
| Isothiocyanates | Phenyl isothiocyanate | Primary/Secondary Amines | Thiourea | mdpi.com |
| Silylating Agents | MSTFA | Active hydrogens (e.g., N-H) | Trimethylsilyl (TMS) ether/amine | mdpi.com |
| Aldehydes | p-Dimethylaminobenzaldehyde | Urea | Schiff base-type adduct | agriculturejournals.cz |
Green Chemistry Approaches in Iminoethylene-Diurea Synthesis
Modern synthetic chemistry increasingly prioritizes environmentally benign methods. The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are being applied to the synthesis of diurea compounds. While specific research on this compound is limited, analogous syntheses of other urea derivatives provide a framework for greener production.
Key green chemistry strategies applicable to the synthesis of this compound include:
Alternative Carbonyl Sources: A significant green approach involves substituting hazardous phosgene derivatives with safer carbonyl sources. Carbon dioxide (CO2), an abundant, non-toxic, and renewable C1 feedstock, is a prime candidate. The direct synthesis of symmetrical and asymmetrical ureas from CO2 and amines has been achieved using base catalysis, eliminating the need for dehydrating agents. rsc.org
Catalytic Systems: The use of efficient and recyclable catalysts is central to green synthesis. For instance, heterogeneous catalysts like Heteropolyacid-Clay (HPA-Clay) have been successfully used in the Biginelli reaction to produce dihydropyrimidinones, which are related to diurea structures. ichem.md These catalysts offer high yields, reduced reaction times, and can be easily separated and reused, minimizing waste. ichem.md
Solvent-Free and Alternative Solvent Conditions: A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs). Reactions can be conducted under solvent-free (neat) conditions, which often leads to higher yields and shorter reaction times. ichem.md When a solvent is necessary, environmentally friendly options like N-methylpyrrolidone or ionic liquids are being explored. rsc.orgresearchgate.net For example, the polymerization of a chiral diamine with diisocyanates showed superior yields and viscosities when conducted in an ionic liquid compared to a volatile organic solvent. researchgate.net
The following table summarizes green chemistry approaches used in the synthesis of related urea and diurea compounds, which could be adapted for this compound.
| Green Approach | Catalyst/Solvent System | Key Findings/Advantages | Applicable Reaction Type | Reference |
|---|---|---|---|---|
| Use of CO2 | Cs+ base catalysts / N-methylpyrrolidone | Direct synthesis from amines and CO2, good yields, no dehydrating agents required. | Symmetrical & Asymmetrical Urea Synthesis | rsc.org |
| Solvent-Free Conditions | Heteropolyacid-Clay (HPA-Clay) | Excellent yields (up to 96%), reduced reaction times (1 hour), catalyst is recyclable. | Biginelli Reaction for DHPMs | ichem.md |
| Alternative Solvents | Ionic Liquid (1,3-dipropylimidazolium bromide) | Superior polymerization media compared to volatile organic solvents. | Poly(amide-ether-imide-urea) Synthesis | researchgate.net |
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning the synthesis of this compound from a laboratory procedure to large-scale industrial production presents several challenges. Process optimization is critical to ensure the synthesis is efficient, cost-effective, safe, and scalable.
Key Considerations for Scale-Up:
Reaction Conditions: The parameters of a reaction, including temperature, pressure, reaction time, and pH, must be precisely controlled. For similar processes, such as the synthesis of urea-formaldehyde, adjusting these variables significantly impacts the yield and properties of the final product. nih.gov For instance, in the cyclization of methylene (B1212753) diurea, heating the mixture in an inert liquid diluent with a high boiling point (130-300 °C) at atmospheric pressure is a key process parameter. google.com
Raw Materials and Reagents: The purity of starting materials is crucial. Using crude methylene diurea, for example, has been shown to be advantageous in certain processes, avoiding costly purification steps. google.com The choice of reagents can also impact the process; using bis(trichloromethyl) carbonate as a phosgene substitute in the synthesis of N,N'-bis(3-dimethylaminopropyl)urea offers a route with high yield and purity suitable for industrial application. google.com
Process Optimization Methodologies: Statistical methods like Response Surface Methodology (RSM) are powerful tools for optimizing synthetic processes. nih.gov RSM allows for the investigation of multiple variables simultaneously to find the optimal conditions for achieving desired outcomes, such as maximizing yield or product purity. nih.govmdpi.com For example, RSM was used to optimize the synthesis of urea-formaldehyde slow-release fertilizer by evaluating reaction temperature, time, urea-to-formaldehyde ratio (U/F), and pH. nih.gov
Product Isolation and Purification: On a large scale, methods like precipitation, filtration, and distillation are employed. In the synthesis of N,N'-bis(3-dimethylaminopropyl)urea, the process involves neutralization, azeotropic water separation, filtration to remove salts, and finally, distillation to remove the solvent, resulting in a high-purity product. google.com
The table below outlines key parameters that require optimization during the scale-up of urea-based syntheses, based on findings from related processes.
| Parameter | Variable Range/Condition | Impact on Process/Product | Example Process | Reference |
|---|---|---|---|---|
| Reaction Temperature | 42.5 °C (Optimal) | Affects reaction rate and product structure (e.g., cross-linking). | Urea-Formaldehyde Synthesis | nih.gov |
| Reaction Time | 66.2 min (Optimal) | Determines the extent of reaction and conversion efficiency. | Urea-Formaldehyde Synthesis | nih.gov |
| Molar Ratio of Reactants (U/F) | 1.68 (Optimal) | Influences the degree of substitution and final product composition. | Urea-Formaldehyde Synthesis | nih.gov |
| pH | 3.3 (Optimal for second step) | Controls reaction catalysis and stability of intermediates/products. | Urea-Formaldehyde Synthesis | nih.gov |
| Solvent/Diluent | Inert liquid (e.g., nitrobenzene) | Facilitates agitation, prevents charring, and controls temperature. | Methylene Diurea Cyclization | google.com |
Chemical Reactivity and Transformation Mechanisms of N,n Iminoethylene Diurea
Fundamental Chemical Reactions of the Iminoethylene Moiety
The iminoethylene moiety, characterized by a carbon-nitrogen double bond (imine) flanked by ethylene (B1197577) bridges connected to urea (B33335) groups, is the central reactive site for a variety of chemical transformations.
The hydrolysis of N,N''-(Iminoethylene)diurea involves the cleavage of its constituent imine and urea linkages, a process that is typically dependent on pH.
The imine functional group is susceptible to hydrolysis, which reverses its formation from an amine and a carbonyl compound. byjus.com This reaction is generally catalyzed by acid. masterorganicchemistry.com The process begins with the protonation of the imine nitrogen, forming an iminium ion. This intermediate is then attacked by water, and subsequent proton transfer and elimination steps lead to the cleavage of the C=N bond, yielding a carbonyl compound and an amine. byjus.commasterorganicchemistry.com
The urea functionalities can also undergo hydrolysis, although this process is typically slower than imine hydrolysis under non-enzymatic conditions. nih.gov Urea hydrolysis ultimately yields ammonia (B1221849) and carbon dioxide. nih.gov
For this compound, a complete hydrolysis would be expected to break down the molecule into its fundamental building blocks. The primary products would likely include ethylenediamine (B42938), ammonia, and carbon dioxide. The reaction can be conceptualized as a multi-step process where the imine bond may hydrolyze first, followed by the slower hydrolysis of the urea groups.
Table 1: Potential Products of Complete Hydrolysis
| Product Name | Chemical Formula |
|---|---|
| Ethylenediamine | C₂H₈N₂ |
| Ammonia | NH₃ |
The rate and pathway of hydrolysis are significantly influenced by reaction conditions such as temperature and pH. For instance, studies on related imines show that the maximum rate of hydrolysis often occurs at a slightly acidic pH, around 4. masterorganicchemistry.com
The electronic structure of this compound provides multiple sites for both nucleophilic and electrophilic attack.
Nucleophilic Attack: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.com In this compound, there are two primary electrophilic centers susceptible to nucleophilic attack:
Imine Carbon: The carbon atom of the C=N double bond is electrophilic due to the higher electronegativity of nitrogen. Nucleophiles can add across the double bond.
Carbonyl Carbons: The carbon atoms of the two urea groups are also highly electrophilic, readily attacked by nucleophiles.
Reactions involving nucleophilic attack are fundamental to many degradation and transformation pathways. For example, in studies of similar diamine urea compounds, nucleophilic attack by a free amine on the carbonyl carbon of a carbamate (B1207046) (a related functional group) is a key step in the formation of larger urea structures. researchgate.netsemanticscholar.org
Electrophilic Attack: An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com The nitrogen atoms in this compound possess lone pairs of electrons, making them nucleophilic centers that can be attacked by electrophiles. nih.gov
Imine Nitrogen: The sp²-hybridized nitrogen has a lone pair of electrons and can react with electrophiles, such as protons in acid-catalyzed reactions. wikipedia.org
Urea Nitrogens: The nitrogen atoms within the urea groups are also nucleophilic, though their reactivity is tempered by the electron-withdrawing nature of the adjacent carbonyl group.
Electrophilic amination is a class of reactions where an electrophilic source of nitrogen reacts with a nucleophile. wikipedia.org While this describes the reverse of the reactivity of this compound's nitrogen atoms, it highlights the general principle of nitrogen nucleophilicity.
Oxidative and Reductive Transformations of this compound
The presence of unsaturated (imine) and electron-rich (nitrogen) centers makes the molecule susceptible to both oxidation and reduction.
Oxidative Transformations: Oxidation reactions can target the imine group and the nitrogen atoms. For instance, a novel oxidative (3+3) cycloaddition reaction has been developed for simple urea derivatives, indicating a potential pathway for related compounds like this compound. nih.gov Oxidizing agents can convert the imine to an oxaziridine (B8769555) or lead to cleavage of the C=N bond. The nitrogen atoms can also be oxidized. The oxidation of heteroatoms like nitrogen often requires mild oxidants to avoid unwanted side reactions. researchgate.net Palladium(II)-catalyzed oxidative transformations, while studied on different substrates like allenes, demonstrate methodologies that could potentially be adapted for the functionalization of this compound under oxidative conditions. diva-portal.org
Reductive Transformations: The imine group is readily reducible. A common transformation is the reduction of the C=N double bond to a C-N single bond, converting the imine into a secondary amine. This reaction, a form of reductive amination, can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, or through catalytic hydrogenation. byjus.com The reduction of this compound would yield N,N''-(Ethylene)diurea, a saturated analogue. The urea carbonyl groups are generally resistant to reduction under mild conditions that would reduce an imine.
Thermal Stability and Degradation Pathways of Iminoethylene-Diurea
The thermal stability of this compound is a critical parameter, particularly for applications involving elevated temperatures. Studies on structurally similar compounds, such as those formed in amine-based carbon capture systems, provide significant insight into potential degradation pathways. ntnu.no
Thermal degradation of linear diamines and their urea derivatives often proceeds through several key reactions. semanticscholar.orguaeu.ac.ae For ethylenediamine (EDA), a related precursor, thermal degradation can lead to the formation of N,N'-bis(2-aminoethyl)-urea. researchgate.netresearchgate.net This urea compound can then undergo further reactions.
Proposed degradation pathways for similar molecules include:
Intermolecular Cyclization: The molecule can cyclize to form stable five- or six-membered rings. A primary degradation route for diamines involves the formation of a carbamate followed by intermolecular cyclization to produce an imidazolidinone. researchgate.netsemanticscholar.org
Urea Formation and Cyclization: Nucleophilic attack by a free diamine on a carbamate can form a linear urea. This urea can then undergo further nucleophilic attack to yield larger cyclic diurea structures. researchgate.netsemanticscholar.org
These pathways suggest that upon heating, this compound could potentially cyclize or decompose into various heterocyclic and oligomeric products.
Table 2: Thermal Degradation Products Identified for Structurally Related Diamine Systems
| Degradation Product | Generated Molecular Formula | Identification Source |
|---|---|---|
| 2-Imidazolidinone (IZD) | C₃H₆N₂O | researchgate.netsemanticscholar.org |
| N,N'-bis(2-aminoethyl)-urea | C₅H₁₄N₄O | researchgate.netsemanticscholar.org |
The rate of thermal degradation is highly dependent on the environment, including the presence of water, CO₂, and the specific solvent used. ntnu.no
Photochemical Reactions of this compound
Photochemistry, the study of chemical reactions initiated by light, offers reaction pathways that are often inaccessible through thermal methods. wikipedia.org The imine group in this compound is the primary chromophore that can absorb UV or visible light, leading to an electronically excited state. uchicago.edu
Upon photoexcitation, several reaction pathways are possible for imines:
Isomerization: The excited state of the imine can undergo cis-trans (E/Z) isomerization around the C=N double bond.
Radical Reactions: The excited imine can participate in radical reactions. For example, intramolecular hydrogen atom transfer can occur if a suitable hydrogen donor moiety is present within the molecule. anr.fr This can lead to the formation of radical intermediates that drive further transformations.
Cycloadditions: Photoinduced cycloaddition reactions are also a possibility, potentially leading to the formation of complex polycyclic structures. symeres.com
Photoreduction/Photooxidation: In the presence of electron donors or acceptors, the excited state can undergo reduction or oxidation. The synergistic combination of organocatalysis and photocatalysis has enabled a wide range of transformations for imines and related compounds. rsc.org
The specific photochemical behavior of this compound would depend on the irradiation wavelength, the solvent, and the presence of other reactive species. Research on the photochemistry of N-heterocyclic compounds and imines suggests a rich potential for light-induced transformations. anr.frresearchgate.net
Acid-Base Chemistry and Tautomerism of this compound
The presence of multiple nitrogen atoms and labile protons allows for complex acid-base equilibria and tautomerism.
Acid-Base Chemistry: The nitrogen atoms in the molecule act as Brønsted-Lowry bases, capable of accepting protons. masterorganicchemistry.compressbooks.pub However, their basicities differ significantly.
Imine Nitrogen: The lone pair electrons on the sp²-hybridized imine nitrogen are held more tightly than those on an sp³-hybridized amine nitrogen, making imines less basic than amines. The pKa of a protonated imine is typically in the 5-7 range. libretexts.org
Amine Nitrogen (within the iminoethylene bridge): This central nitrogen is sp³-hybridized and is expected to be the most basic site in the molecule, with a pKa for its conjugate acid likely similar to that of typical secondary amines (~10-11).
Urea Nitrogens: The nitrogen atoms of the urea groups are significantly less basic. The adjacent electron-withdrawing carbonyl group delocalizes the lone pair electrons, reducing their availability for protonation.
Table 3: Estimated Relative Basicity of Nitrogen Centers
| Nitrogen Site | Hybridization | Estimated Basicity | Rationale |
|---|---|---|---|
| Central Amine | sp³ | Highest | Localized lone pair, typical of secondary amines. |
| Imine | sp² | Intermediate | Lone pair in sp² orbital, less available than sp³. libretexts.org |
Tautomerism: Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. tgc.ac.in this compound can exist in several tautomeric forms.
Imine-Enamine Tautomerism: This involves the migration of a proton from a carbon adjacent to the imine C=N bond to the nitrogen atom, creating an enamine (C=C-N).
Amide-Imidol Tautomerism: Each urea group (-NH-CO-NH-) can undergo tautomerization to its imidol form (-N=C(OH)-NH-). This involves the migration of a proton from a nitrogen atom to the carbonyl oxygen. tgc.ac.in
The equilibrium between these tautomeric forms is influenced by factors such as the solvent, temperature, and pH. unifr.chclockss.org For example, polar solvents might favor the more polar tautomer.
Table 4: Potential Tautomeric Forms of this compound
| Tautomerism Type | Original Functional Group | Tautomeric Functional Group |
|---|---|---|
| Imine-Enamine | R₂C-N=CR₂ | R₂C=N-CHR₂ |
Reaction Kinetics and Mechanistic Elucidation of Iminoethylene-Diurea Processes
The study of the reaction kinetics and the elucidation of transformation mechanisms for this compound are fundamental to understanding its stability, reactivity, and potential applications. While specific, detailed kinetic studies and mechanistic elucidations for this compound are not extensively available in the reviewed literature, insights can be drawn from the synthesis of related compounds and the reactivity of its constituent functional groups.
The formation of this compound typically involves the condensation reaction between diethylenetriamine (B155796) and urea. This process is analogous to the formation of other urea derivatives where an amine nucleophilically attacks a urea molecule or its reactive equivalent. The reaction proceeds by heating the reactants, which suggests a kinetic barrier that requires thermal energy to overcome. The progress of such reactions can often be monitored by the evolution of ammonia. google.com
A plausible mechanism for the synthesis involves the nucleophilic attack of a primary amine group of diethylenetriamine on the carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate. This intermediate can then eliminate ammonia to form a substituted urea. This process can occur at both primary amine terminals of the diethylenetriamine, yielding the final this compound product. The reaction conditions for the synthesis of a related product are summarized in the table below.
Table 1: Synthesis Conditions for a Urea-Amine Condensation Product
| Reactants | Molar Ratio (Fatty Acid:Triamine:Urea) | Reaction Stage | Key Process |
|---|---|---|---|
| Monobasic fatty acid, Diethylene triamine | ~2:1 | 1 | Condensation to bis-amide |
| Bis-amide, Urea | 1:0.5 to 1:1 | 2 | Heating, ammonia evolution |
Data adapted from a process for producing textile softeners involving the reaction of a diethylene triamine derivative with urea. google.com
The transformation and degradation of this compound can be inferred from the reactivity of similar molecules, such as other ureas and compounds with amine linkages.
Hydrolysis: The urea functional groups in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield diethylenetriamine, ammonia, and carbon dioxide. The central secondary amine linkage could also be a point of cleavage, although it is generally more stable than the urea moieties. Studies on the diethylenetriamine-mediated cleavage of ureas indicate that polyamines can facilitate the breakdown of urea bonds, suggesting that intramolecular or intermolecular catalysis could play a role in the degradation of this compound. nih.govacs.org
Thermal Decomposition: The thermal stability of this compound is a critical parameter. In the absence of specific data for this compound, the thermal decomposition of biurea (B89910) can be considered as a model. Biurea decomposes in a multi-stage process involving an induction period followed by an acceleratory phase, which is indicative of an autocatalytic mechanism. rsc.org The decomposition products of biurea include ammonia, carbon dioxide, nitrogen, urea, and urazole. rsc.org It is plausible that the thermal decomposition of this compound would also proceed through complex pathways, potentially involving intramolecular cyclization or intermolecular condensation reactions, alongside the elimination of ammonia and the formation of other stable products.
Table 2: Thermal Decomposition Products of Biurea
| Product | Percentage in Gaseous Phase | Key Residue/Sublimate |
|---|---|---|
| Ammonia | ~71% | Urazole |
| Carbon Dioxide | ~17% | Urea |
| Nitrogen | ~12% |
Data from the thermal decomposition of biurea, a structurally related compound. rsc.org
The elucidation of the precise reaction kinetics and mechanisms for this compound would necessitate dedicated experimental studies. These would likely involve techniques such as spectroscopy to monitor reactant and product concentrations over time under various conditions (temperature, pH, catalysts), as well as computational modeling to explore potential reaction pathways and transition states.
Advanced Analytical Characterization of N,n Iminoethylene Diurea
Spectroscopic Analysis for Structural Elucidation of N,N''-(Iminoethylene)diurea
Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational (IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, functional groups, and electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR for Ligand and Complex Characterization
The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to its different proton environments. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. libretexts.org Protons attached to or near electronegative atoms like nitrogen and oxygen are deshielded and appear at a lower field (higher ppm value). libretexts.org
The molecule possesses a plane of symmetry through the central secondary amine, simplifying the spectrum. The protons of the two urea (B33335) (-NH₂) groups are chemically equivalent, as are the protons of the two adjacent methylene (B1212753) (-CH₂-) groups and the two urea (-NH-) groups.
Expected ¹H NMR Signals for this compound:
-NH- (Imino group): A broad singlet corresponding to the secondary amine proton. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature but would likely appear in the 1-5 ppm range.
-CH₂-CH₂- (Ethylene bridge): The four protons of the two equivalent methylene groups are expected to appear as a singlet or a complex multiplet depending on the coupling and exchange rates of the adjacent NH protons. A typical range for such protons is 2.5-3.5 ppm.
-NH- (Urea): The two protons of the equivalent secondary amine groups within the urea moieties are expected to produce a signal that could be a triplet if coupled to the adjacent CH₂ group. This signal would likely appear in the 5-7 ppm range.
-NH₂ (Urea): The four protons of the two equivalent terminal primary amine groups of the urea moieties would appear as a broad singlet, typically in the 5-7 ppm range. The signals for NH protons are often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. hmdb.ca
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -C(=O)NH₂ | 5.0 - 7.0 | Broad Singlet | 4H |
| -CH₂-NH-C(=O)- | 5.0 - 7.0 | Triplet / Broad Singlet | 2H |
| -CH₂-NH-CH₂- | 2.5 - 3.5 | Singlet / Multiplet | 4H |
| -CH₂-NH-CH₂- | 1.0 - 5.0 | Broad Singlet | 1H |
Carbon (¹³C) NMR for Backbone and Functional Group Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecular symmetry, only three distinct carbon signals are expected for this compound. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making signal overlap less likely. libretexts.org
Expected ¹³C NMR Signals for this compound:
C=O (Urea Carbonyl): The carbonyl carbons of the urea groups are the most deshielded due to the double bond to an oxygen atom and bonds to two nitrogen atoms. libretexts.org Their signal is expected to appear significantly downfield, typically in the range of 155-165 ppm. For comparison, the carbonyl carbon in urea appears at approximately 160-164 ppm.
-CH₂- (Ethylene bridge): The four carbons of the ethylene (B1197577) bridge are equivalent due to symmetry. These sp³ hybridized carbons are bonded to nitrogen atoms, which causes a downfield shift compared to simple alkanes. The signal is expected in the 40-50 ppm range.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 155 - 165 |
| -CH₂- | 40 - 50 |
Two-Dimensional (2D) NMR Techniques in Complex Structure Determination
To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. It would be expected to show a cross-peak between the -NH- (urea) protons and the adjacent -CH₂- protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. stfc.ac.uk An HSQC spectrum would show cross-peaks connecting the -CH₂- proton signal to the -CH₂- carbon signal. It would also help to definitively assign the various N-H proton signals to their respective nitrogen-bearing groups if ¹⁵N labeling is used.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemistrysteps.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability.
For this compound, the key functional groups (N-H, C=O, C-N, C-H) will give rise to characteristic bands.
N-H Stretching: The N-H bonds of the primary and secondary amines and amides will exhibit strong, broad absorption bands in the IR spectrum, typically between 3500 and 3200 cm⁻¹. pw.edu.pl
C-H Stretching: The stretching vibrations of the C-H bonds in the ethylene bridge will appear in the region of 3000-2850 cm⁻¹. uc.edu
C=O Stretching (Amide I band): The C=O double bond stretch of the urea groups is expected to produce a very strong and sharp absorption band in the IR spectrum, typically around 1680-1640 cm⁻¹. This is one of the most characteristic bands in the spectrum. pw.edu.plorganicchemistrydata.org
N-H Bending (Amide II band): This vibration, involving both C-N stretch and N-H bend, results in a strong band in the IR spectrum, usually found between 1650 and 1550 cm⁻¹.
C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region of the spectrum, typically between 1250 and 1000 cm⁻¹. organicchemistrydata.org
Raman spectroscopy would be particularly useful for observing the more symmetric vibrations. While the highly polar C=O and N-H bonds give strong IR signals, the C-C backbone and symmetric stretching modes might be more prominent in the Raman spectrum. hanyang.ac.kr
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3500 - 3200 | Strong, Broad | Medium |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium | Strong |
| C=O (Urea) | Stretching (Amide I) | 1680 - 1640 | Very Strong | Medium |
| N-H (Amide) | Bending (Amide II) | 1650 - 1550 | Strong | Weak |
| C-N | Stretching | 1250 - 1000 | Medium | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. msu.edu The molecular ion peak, which corresponds to the intact molecule that has been ionized, will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For this compound (C₆H₁₅N₅O₂), the nominal molecular weight is approximately 189 g/mol . nih.gov
The fragmentation of this compound in a mass spectrometer is influenced by the presence of heteroatoms (nitrogen and oxygen) and the types of chemical bonds. msu.edu The presence of non-bonding electrons on the nitrogen and oxygen atoms can localize the charge of the radical cation, directing the fragmentation pathways. msu.edu Common fragmentation patterns for compounds containing amine and urea functionalities include:
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This results in the formation of a stable cation.
Cleavage adjacent to carbonyl groups: Bonds next to the carbonyl group in the urea moieties are susceptible to cleavage. youtube.com
Rearrangement Reactions: Processes like the McLafferty rearrangement can occur in molecules with appropriate structural features, though its specific applicability to this compound would require detailed spectral analysis. libretexts.org
The resulting mass spectrum will display a series of peaks corresponding to these fragment ions. The analysis of these m/z values allows for the reconstruction of the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.edunih.gov This precision is crucial for unambiguously determining the elemental composition of a molecule. nih.govuni-rostock.de While nominal mass spectrometry might identify a molecule with a mass of 189, HRMS can distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. msu.edu
For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The calculated exact mass is 189.12257474 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this value with high accuracy, confirming the molecular formula as C₆H₁₅N₅O₂. nih.govuni-rostock.de
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₅N₅O₂ |
| Nominal Mass | 189 g/mol |
| Exact Mass | 189.12257474 Da nih.gov |
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures, such as reaction products. mdpi.comnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before they are introduced into the mass spectrometer. nih.gov For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility, as the compound itself has polar functional groups (amine and urea) that make it non-volatile. sigmaaldrich.com Derivatization involves replacing the active hydrogens on the nitrogen atoms with nonpolar groups. sigmaaldrich.com The resulting GC-MS analysis provides both the retention time from the GC, which aids in identification, and the mass spectrum of the derivatized compound for structural confirmation. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. google.com The compound is first separated from other components in a reaction mixture by liquid chromatography, and the eluent is then introduced into the mass spectrometer. mdpi.com This technique is highly selective, as it separates compounds based on their retention time and then identifies them by their mass-to-charge ratio. mdpi.comlongdom.org LC-MS is particularly useful for monitoring the progress of a reaction, identifying byproducts, and quantifying the yield of this compound. google.com
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed electron density map can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orgiastate.edu
For this compound, single-crystal XRD analysis would provide unequivocal proof of its molecular structure in the solid state. nih.govmdpi.com This data is invaluable for:
Confirming the connectivity of the atoms.
Determining the conformation of the molecule.
Analyzing intermolecular interactions, such as hydrogen bonding, which are expected to be significant due to the presence of N-H and C=O groups.
Powder X-ray Diffraction (PXRD) can also be used to characterize the bulk material, providing information on its crystalline phase, purity, and identifying different polymorphic forms if they exist. iastate.edu Each crystalline form of a compound produces a unique diffraction pattern. wikipedia.org
| Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Triclinic, etc. mdpi.com |
| Space Group | Symmetry of the unit cell mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell mdpi.com |
| Bond Lengths & Angles | Precise geometric details of the molecule |
| Hydrogen Bonding Network | Intermolecular interactions in the solid state |
Chromatographic Separations for Purity and Mixture Analysis
Chromatography is an essential technique for separating this compound from impurities and analyzing its concentration in mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. moravek.com The technique separates components of a liquid sample by passing them through a column packed with a stationary phase. moravek.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for polar compounds like this compound. scispace.com
A typical HPLC analysis for purity determination would involve:
Dissolving a sample of this compound in a suitable solvent.
Injecting the solution into the HPLC system.
Eluting the components with a mobile phase gradient.
Detecting the separated components, often with an ultraviolet (UV) detector, as the urea chromophores absorb UV light.
The resulting chromatogram shows peaks corresponding to this compound and any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. medicinescience.org The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity. ejgm.co.uk
| Parameter | Example Condition |
|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer scispace.com |
| Flow Rate | 1.0 mL/min ejgm.co.uk |
| Detection | UV at ~210-230 nm |
| Injection Volume | 20 µL ejgm.co.uk |
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. libretexts.org As previously mentioned, direct analysis of this compound by GC is challenging due to its low volatility. sigmaaldrich.com Therefore, derivatization is a necessary prerequisite to convert it into a more volatile form suitable for GC analysis. sigmaaldrich.com
Once derivatized, GC can be used for purity analysis, although it is more commonly employed in a hyphenated setup with MS for qualitative analysis of reaction mixtures. nih.gov The choice of carrier gas (e.g., helium, nitrogen) and the temperature program of the GC oven are critical parameters for achieving good separation. libretexts.orgcdc.gov The method can be used to detect and quantify volatile impurities that may be present in a sample of this compound.
Advanced Microscopy Techniques for Morphological Characterization
The morphology of a chemical compound, encompassing its particle size, shape, surface topography, and internal structure, is a critical attribute that influences its bulk properties such as solubility, reactivity, and flowability. Advanced microscopy techniques are indispensable for a detailed morphological characterization of solid compounds like this compound. researchgate.net These methods provide high-resolution images that reveal micro- and nanoscale features. researchgate.net
Several advanced microscopy techniques are available for the morphological analysis of chemical compounds. These include methods that use electron beams, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), and scanning probe techniques like Atomic Force Microscopy (AFM). colostate.edusemanticscholar.org Fluorescence-based methods like Confocal Laser Scanning Microscopy (CLSM) can also be employed, particularly if the compound exhibits fluorescence or can be tagged with a fluorescent marker. mdpi.com
SEM is a primary tool for visualizing the surface morphology of a material. It uses a focused beam of electrons to scan the sample's surface, generating images that reveal detailed information about surface texture, particle shape, and size distribution. semanticscholar.org For a crystalline or powdered sample of this compound, SEM would be instrumental in characterizing its crystal habit and degree of agglomeration.
TEM, in contrast, provides information about the internal structure of a material. Electrons are transmitted through an ultra-thin slice of the sample, allowing for the visualization of internal features, crystal lattice defects, and the size and shape of individual particles at a higher resolution than SEM.
AFM is a scanning probe microscopy technique that can generate three-dimensional topographical images of a sample's surface with nanoscale resolution. It is particularly useful for quantifying surface roughness and can be operated in various environments, including liquid, which can be advantageous for studying sample properties under different conditions. colostate.edu
The selection of a specific microscopy technique depends on the information required. Often, a combination of methods is used to obtain a comprehensive morphological profile of a compound.
Table 1: Comparison of Advanced Microscopy Techniques for Morphological Characterization
| Technique | Principle | Information Obtained | Typical Resolution |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | A focused electron beam scans the surface, and secondary or backscattered electrons are detected to form an image. semanticscholar.org | Surface topography, particle shape and size, composition (with EDS). | ~1-20 nm |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin specimen to form an image. | Internal structure, crystallography, particle size and morphology. | <1 nm |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the sample surface; tip-sample interactions are monitored to create a topographical map. colostate.edu | 3D surface topography, roughness, mechanical properties. | ~0.1-10 nm |
| Confocal Laser Scanning Microscopy (CLSM) | A focused laser beam excites fluorescence in the sample, and a pinhole rejects out-of-focus light to create a sharp optical section. mdpi.com | 3D imaging of fluorescent structures, colocalization analysis. | ~200 nm (lateral), ~500 nm (axial) |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This analysis provides crucial information about the thermal stability and decomposition profile of materials like this compound. precisa.com The resulting data can be used to determine the temperatures at which the material degrades, its kinetic stability, and the composition of the final residue. wikipedia.orgplastlab.it
During a TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously recorded. precisa.com The output is a thermogram, which plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.
The thermal decomposition of a compound like this compound in an inert atmosphere (e.g., nitrogen) would likely show one or more mass loss steps, each corresponding to the cleavage of specific bonds and the release of volatile fragments. Key parameters derived from the TGA curve include:
Onset Temperature (Tonset): The temperature at which significant thermal degradation begins.
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
Residual Mass: The percentage of the initial mass that remains at the end of the analysis, which can indicate the formation of a stable char or inorganic residue. plastlab.it
The atmosphere used during the analysis can significantly affect the decomposition pathway. mdpi.com For instance, analysis in an oxidizing atmosphere like air can lead to combustion reactions at different temperatures compared to pyrolysis in an inert atmosphere.
Table 2: Illustrative TGA Data for a Chemical Compound
This table presents a hypothetical thermal decomposition profile for this compound to illustrate the data obtained from a TGA experiment. Actual experimental values would be required for a definitive profile.
| Parameter | Value (Illustrative) | Description |
| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased. |
| Atmosphere | Nitrogen (N2) | An inert atmosphere to study pyrolysis without oxidation. mdpi.com |
| Temperature Range | 30 - 600 °C | The temperature scan range for the analysis. |
| Tonset (Step 1) | ~210 °C | The initial temperature at which significant mass loss is detected. |
| Tpeak (Step 1) | ~235 °C | Temperature of the maximum rate of mass loss for the first decomposition stage. |
| Mass Loss (Step 1) | ~45% | The percentage of mass lost during the first decomposition stage. |
| Tpeak (Step 2) | ~350 °C | Temperature of the maximum rate of mass loss for a subsequent decomposition stage. |
| Residual Mass at 600 °C | ~5% | The percentage of material remaining after heating to 600 °C. plastlab.it |
Theoretical and Computational Investigations of N,n Iminoethylene Diurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. hust.edu.vnjns.edu.af DFT methods calculate the total energy of a system based on its electron density, rather than the more complex many-electron wavefunction. jns.edu.af This approach is widely used to predict the ground state geometries, electronic properties, and energetics of molecules.
For N,N''-(Iminoethylene)diurea, DFT calculations, often employing hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry to its lowest energy conformation. biointerfaceresearch.comnih.gov From this optimized structure, a wealth of information can be derived. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.
Other properties, such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges, can be calculated to understand the charge distribution and identify potential sites for electrophilic and nucleophilic attack. Energetic properties like the heat of formation and total energy provide data on the molecule's thermodynamic stability.
Table 1: Representative Ground State Properties of this compound Calculated via DFT (Note: The following data are illustrative examples of typical DFT outputs and are not derived from experimental measurements.)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -645.1234 | Hartrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Dipole Moment | 3.5 | Debye |
| Heat of Formation | -95.2 | kcal/mol |
While DFT is highly effective, ab initio (from first principles) wavefunction-based methods can offer higher accuracy, particularly for systems where electron correlation effects are crucial. jussieu.fr These methods make fewer assumptions and can be systematically improved to approach the exact solution of the Schrödinger equation.
Møller-Plesset perturbation theory is a common ab initio approach that improves upon the Hartree-Fock method by adding electron correlation as a perturbation. wikipedia.org Calculations are typically truncated at the second (MP2), third (MP3), or fourth (MP4) order, with computational cost increasing significantly with each level. wikipedia.orgfiveable.meq-chem.com MP2, for instance, recovers a large portion of the correlation energy and is a popular choice for obtaining more accurate energies and geometries than standard DFT for smaller molecules. q-chem.com
Coupled Cluster (CC) theory is considered one of the gold standards in quantum chemistry for its high accuracy in calculating molecular energies. jussieu.fr Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can yield results that are very close to experimental values, though they are computationally demanding and generally restricted to smaller systems. For a molecule the size of this compound, these high-level calculations would be computationally expensive but could serve as benchmarks for calibrating more efficient DFT functionals.
Table 2: Comparison of Calculated Ground State Energies for this compound using Different Theoretical Methods (Note: These are hypothetical values for comparison purposes.)
| Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) |
| Hartree-Fock | 6-311++G(d,p) | +15.5 |
| MP2 | 6-311++G(d,p) | -2.1 |
| CCSD(T) | cc-pVTZ | -1.5 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, flexibility, and intermolecular interactions of this compound, particularly in a condensed phase like an aqueous solution. nih.govmdpi.com
In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Simulations are run for nanoseconds or even microseconds to sample a wide range of molecular conformations and observe dynamic processes.
Analysis of the MD trajectory can provide insights into:
Conformational Preferences: Identifying the most stable and frequently occurring conformations (rotamers) of the flexible ethylene (B1197577) and urea (B33335) groups.
Solvation Structure: Characterizing how water molecules arrange around the solute, including the number and lifetime of hydrogen bonds between the urea/imine groups and water. mdpi.com
Molecular Flexibility: Quantifying the fluctuations and correlations in the movements of different parts of the molecule.
Table 3: Typical Simulation Parameters for an MD Study of this compound in Water
| Parameter | Value/Setting |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E Water |
| Box Type | Cubic |
| Temperature | 298 K (25 °C) |
| Pressure | 1 bar |
| Simulation Time | 500 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a chemical reaction, researchers can identify the minimum energy path connecting reactants to products. uh.edu This involves locating and characterizing the structures of transition states—the high-energy saddle points on the reaction pathway.
For this compound, potential reactions of interest could include the hydrolysis of the imine bond or intramolecular cyclization reactions. Using methods like DFT, the geometries of the reactants, products, and the transition state for a proposed reaction step can be optimized. Frequency calculations are then performed to confirm the nature of these stationary points (minima for reactants/products, a single imaginary frequency for the transition state).
The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. mdpi.com This type of analysis can be used to predict the most likely reaction pathways and understand how factors like catalysis or solvent effects might influence the reaction kinetics.
Spectroscopic Property Prediction and Validation against Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. nih.gov For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. biointerfaceresearch.com The calculated frequencies and intensities can be compared with experimental spectra to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, N-H bend).
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. unige.ch Agreement between the predicted and measured spectra provides confidence in the theoretical description of the molecule's electronic structure.
Table 4: Hypothetical Comparison of Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3435 |
| C=O Stretch | 1685 | 1670 |
| C=N Stretch | 1640 | 1632 |
| N-H Bend | 1580 | 1575 |
Structure-Reactivity Relationships in Iminoethylene-Diurea Systems
By integrating the findings from various computational analyses, it is possible to establish structure-reactivity relationships. nih.govmaastrichtuniversity.nl These relationships explain how the specific structural and electronic features of the iminoethylene-diurea scaffold dictate its chemical behavior.
For instance, the calculated electronic properties from DFT (e.g., HOMO/LUMO energies, MEP) can predict the molecule's susceptibility to different types of reactions. A high-energy HOMO suggests the molecule is a good electron donor (nucleophile), while a low-energy LUMO indicates it is a good electron acceptor (electrophile). The MEP can pinpoint the most likely sites for electrophilic or nucleophilic attack.
Furthermore, computational studies can be extended to a series of related iminoethylene-diurea derivatives. By systematically modifying the structure (e.g., adding substituent groups) and calculating the resulting changes in electronic properties and reaction barriers, a Quantitative Structure-Activity Relationship (QSAR) can be developed. nih.govresearchgate.net Such models provide a predictive framework for designing new molecules within this class with tailored reactivity for specific applications. researchgate.netrsc.org
Advanced Applications of N,n Iminoethylene Diurea in Chemical Science
Coordination Chemistry of Iminoethylene-Diurea as a Ligand
N,N''-(Iminoethylene)diurea possesses a versatile structure for coordination chemistry, featuring multiple donor sites including the carbonyl oxygen atoms of the urea (B33335) groups and the nitrogen atoms of the imino and urea functionalities. This arrangement allows it to act as a multidentate ligand, forming stable complexes with a variety of metal ions. The flexible ethylene (B1197577) bridge enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.
Design and Synthesis of Metal Complexes with this compound
The design of metal complexes with this compound is centered on leveraging its multidentate nature to create complexes with specific geometries and properties. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex.
Several synthetic strategies can be employed for the preparation of metal complexes with ligands analogous to this compound. For instance, diimine ligands are often synthesized through a condensation reaction, and their metal complexes are subsequently prepared by reacting the ligand with a metal precursor. Similarly, metal-urea complexes can be synthesized by mixing solutions of a metal salt and urea, with the reaction conditions influencing the coordination sphere of the resulting complex. researchgate.net These general methods are applicable to the synthesis of metal complexes of this compound.
Table 1: Synthetic Approaches for Metal Complexes with Related Ligands
| Ligand Type | Synthetic Method | Key Parameters | Reference |
| Diimine Ligands | Condensation reaction followed by complexation | Stoichiometry, solvent, temperature | |
| Urea Derivatives | Direct reaction of metal salt and ligand | Metal-to-ligand ratio, solvent | researchgate.net |
| α-Diimine-Catecholate | Stepwise synthesis or two-step one-pot reaction | Inert atmosphere, specific precursors | nih.gov |
For this compound, a common synthetic route would involve dissolving the ligand and a metal salt (e.g., chloride, nitrate (B79036), or perchlorate (B79767) salts of transition metals) in a polar solvent like ethanol (B145695) or methanol. The mixture would then be stirred, possibly with heating, to facilitate the complexation reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.
Investigation of Metal-Ligand Interactions and Coordination Modes
The interaction between this compound and a metal ion can be investigated using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for determining the coordination sites of the urea and imine groups. fayoum.edu.eg A shift in the C=O and C=N stretching frequencies upon complexation can indicate the involvement of these groups in bonding to the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the complex in solution, with changes in the chemical shifts of the ligand's protons and carbons upon coordination confirming the metal-ligand interaction.
This compound can exhibit several coordination modes due to its multiple donor atoms. It can act as a chelating ligand, binding to a single metal center through two or more donor sites. For example, it could form a stable five- or six-membered chelate ring by coordinating through the nitrogen atoms of the imino group and one of the urea moieties, or through the oxygen atoms of both urea groups. The specific coordination mode will depend on factors such as the nature of the metal ion, its preferred coordination geometry, and the reaction conditions. Analogous thiourea (B124793) derivatives have been shown to coordinate in both monodentate and bidentate fashions. mdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |
| Bidentate (N,N') | Imino N, Urea N | 5-membered |
| Bidentate (O,O') | Both Urea O | 7-membered |
| Tridentate (O,N,O') | Both Urea O, Imino N | Two 6-membered rings |
| Bridging | Different donor atoms coordinating to two or more metal centers | - |
Supramolecular Assemblies Formed with Iminoethylene-Diurea Ligands
The ability of this compound to form hydrogen bonds through its urea functionalities, combined with its coordination to metal centers, makes it an excellent building block for the construction of supramolecular assemblies. These assemblies can range from discrete multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers.
The self-assembly process is driven by the formation of coordinate bonds between the ligand and metal ions, as well as by non-covalent interactions such as hydrogen bonding and π-π stacking (if aromatic groups are present). chemrxiv.org The directionality and strength of the hydrogen bonds provided by the urea groups can play a crucial role in guiding the formation of specific supramolecular architectures. The design of these assemblies can be controlled by carefully selecting the metal ion's coordination geometry and the ligand's conformational flexibility. For example, linear metal ions could lead to the formation of 1D chains, while square planar or octahedral metal ions could give rise to 2D or 3D networks. The transient self-assembly of imine-based metal complexes has been demonstrated, showcasing the dynamic nature of these systems. chemrxiv.org
This compound in Polymer Chemistry and Materials Science
The presence of multiple reactive functional groups in this compound makes it a valuable monomer or functionalizing agent in polymer chemistry and materials science. Its incorporation into polymeric structures can introduce specific properties such as enhanced thermal stability, improved mechanical strength, and the ability to coordinate with metal ions.
Incorporation into Polymer Backbones and Architectures (e.g., Dendrimers)
This compound can be incorporated into polymer backbones through polycondensation reactions. For example, its amine functionalities can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. semanticscholar.orgmdpi.com The resulting polymers would contain the diurea moiety as an integral part of their main chain, influencing their physical and chemical properties.
A particularly interesting application is the use of this compound in the synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and terminal functional groups. eurekaselect.com The structure of this compound, with its central ethylene imine unit and two terminal urea groups, makes it a suitable candidate for use as a branching unit or as part of the core in dendrimer synthesis. For instance, peptide dendrimers have been synthesized with urea and urea triazole cores, which influence their self-assembly properties. nih.gov The synthesis of dendrimers like Polyamidoamine (PAMAM) often involves reactions with diamines, a role that this compound or its derivatives could fulfill. mdpi.com
Table 3: Potential Roles of this compound in Dendrimer Synthesis
| Dendrimer Component | Function of this compound | Resulting Dendrimer Properties |
| Core | Initiating molecule for dendrimer growth | Defined core structure with urea functionalities |
| Branching Unit | Propagation of dendritic branches | Introduction of hydrogen bonding sites within the dendrimer interior |
| Surface Group | Functionalization of the dendrimer periphery | Enhanced solubility, metal-coordinating ability |
The synthesis of such dendrimers would likely follow either a divergent or convergent approach. mdpi.com In a divergent approach, the dendrimer is built from the core outwards, while in a convergent approach, dendritic wedges are first synthesized and then attached to a central core.
Functionalization of Polymeric Materials via Iminoethylene-Diurea Units
This compound can also be used to functionalize existing polymers, thereby modifying their surface properties or introducing new functionalities. This can be achieved by grafting the diurea molecule onto the polymer backbone or by using it as a crosslinking agent.
Surface functionalization of polymeric nanoparticles is a key strategy for targeted drug delivery. nih.gov this compound could be attached to the surface of nanoparticles to enhance their biocompatibility or to provide sites for further conjugation with targeting ligands or drugs. Techniques for surface functionalization include chemical conjugation to pre-synthesized nanoparticles or incorporation during the nanoparticle fabrication process. nih.gov
As a crosslinking agent, this compound can be used to create polymer networks with improved mechanical properties and solvent resistance. The two urea groups can react with functional groups on different polymer chains, forming covalent or non-covalent crosslinks. For example, it could be used in the formation of hydrogels, where the crosslinks create a three-dimensional network that can absorb large amounts of water. nih.gov The crosslinking of polymers can also be achieved through dynamic urea exchange reactions, which can impart self-healing and reprocessing capabilities to the material. rsc.org Ionic crosslinking is another method where charged polymers are crosslinked by molecules with opposite charges. nih.gov
Development of Novel Polymeric Materials with Specific Chemical Functions
The synthesis of functional polymers, materials designed with specific properties and capabilities, is a cornerstone of modern materials science. Urea derivatives, prized for their capacity to form strong and directional hydrogen bonds, serve as valuable building blocks in creating supramolecular polymers, self-healing materials, and stimuli-responsive devices. mdpi.comresearchgate.net The molecular structure of this compound, featuring a cyclic backbone and two urea functional groups, presents a unique platform for the development of novel polymeric materials.
The presence of multiple hydrogen bond donor (N-H) and acceptor (C=O) sites within the this compound monomer can be exploited to create highly ordered and robust polymer networks. mdpi.comsemanticscholar.org These non-covalent interactions can impart self-healing characteristics to the material, where broken hydrogen bonds can reform under specific conditions, restoring the polymer's integrity. Furthermore, the rigid cyclic core of the monomer could contribute to polymers with enhanced thermal stability and mechanical strength compared to linear analogues.
Polymerization of this compound can be envisioned through several synthetic routes. One common method for synthesizing polyureas involves the reaction of diamines with diisocyanates. mdpi.com While this compound itself is not a primary diamine, its derivatives could be functionalized to participate in such polycondensation reactions. For instance, modification of the imino group or synthesis of precursors containing amine functionalities would allow its incorporation into poly(amide-ether-imide-urea)s or similar copolymer structures. nih.gov These approaches enable the precise tuning of the final polymer's properties, such as solubility, thermal stability, and mechanical performance. nih.govnsf.gov
The incorporation of the this compound motif into a polymer backbone could introduce specific chemical functions. The urea groups can act as recognition sites for anions or other molecules, making these materials potentially useful in sensor applications or as separation media. The ability to form extensive hydrogen-bonded networks also suggests applications in creating supramolecular gels. researchgate.net
| Property | Structural Basis in this compound | Potential Application |
|---|---|---|
| High Thermal Stability | Rigid cyclic imidazolidinone backbone | High-performance plastics, coatings |
| Self-Healing Capability | Multiple, reversible hydrogen bonding sites from two urea groups | Smart materials, reusable adhesives |
| Chemical Recognition | Directional hydrogen bond donor/acceptor arrays | Sensors, filtration membranes |
| Controlled Solubility | Potential for copolymerization with various monomers nih.gov | Processable polymers for films and fibers |
Catalytic Applications of this compound and Its Complexes
The unique electronic and structural features of urea and its derivatives have led to their exploration in various catalytic applications. These molecules can function as organocatalysts, primarily through hydrogen bonding, or act as ligands that modulate the activity of metal centers in transition metal catalysis. wikipedia.orgnih.gov The this compound compound, with its two urea moieties held in a specific spatial arrangement by a cyclic backbone, offers intriguing possibilities as a bidentate catalyst or ligand.
Role as Organocatalysts or Ligands in Metal-Catalyzed Reactions
As an organocatalyst, this compound can be classified as a hydrogen-bond donor catalyst. wikipedia.org The two urea groups can simultaneously interact with a substrate, activating it towards a nucleophilic attack. This bidentate binding can create a more organized and rigid transition state, potentially leading to higher reactivity and stereoselectivity compared to monodentate urea catalysts. nih.gov This mode of activation is central to (thio)urea organocatalysis, where the catalyst enhances the electrophilicity of a substrate, such as an aldehyde or imine, by forming hydrogen bonds with an electronegative atom (e.g., oxygen or nitrogen). mdpi.commdpi.com The fixed orientation of the two urea groups in this compound could be particularly advantageous in asymmetric catalysis if a chiral version of the molecule were synthesized.
Beyond organocatalysis, urea derivatives have emerged as a promising, yet underexplored, class of ligands for transition metal catalysis. nih.gov N-arylureas have been shown to be effective ligands in palladium-catalyzed reactions. nih.gov The this compound molecule could coordinate to a metal center in several ways. The nitrogen or oxygen atoms of the urea groups could act as donor atoms, forming stable chelate complexes with various transition metals. Such coordination could influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity in reactions like cross-coupling, hydrogenation, or polymerization. uni-regensburg.demdpi.comnih.gov The development of metal complexes with N-heterocyclic carbene (NHC) ligands has shown the power of strong sigma-donating ligands in catalysis, and while ureas are different, they represent an alternative way to create stable and active metal catalysts. nih.govtcichemicals.com
| Catalytic Role | Mode of Action | Example Reaction Type | Key Structural Feature |
|---|---|---|---|
| Organocatalyst | Bidentate hydrogen bonding to activate electrophiles nih.gov | Michael additions, Friedel-Crafts alkylations mdpi.com | Two urea N-H donor groups |
| Ligand for Metal Catalysis | Coordination to a metal center via N or O donors | Cross-coupling, nih.gov Hydroamination, nih.gov Polymerization mdpi.com | Chelating structure with multiple potential donor sites |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Complex Iminoethylene-Diurea Architectures
The synthesis of simple N,N''-(Iminoethylene)diurea structures is well-established; however, the next frontier lies in the construction of more complex and functionally diverse architectures. Future synthetic research will likely focus on creating intricate molecular designs that leverage the unique properties of the iminoethylene-diurea core.
One promising avenue is the development of macrocyclic and cage compounds. The synthesis of urea (B33335) macrocycles has been shown to be achievable with near-quantitative yields through the use of bulky N-substituents that facilitate a cyclization-promoting cis conformation. nih.govresearchgate.net This strategy could be adapted for this compound to create novel macrocycles with potential applications in molecular recognition and catalysis. Dynamic covalent chemistry (DCC) also presents a powerful tool for the efficient synthesis of such macrostructures through thermodynamic control, allowing for "error checking" and "self-correction" during the assembly process. nih.gov
Furthermore, research into mechanochemical synthesis offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. beilstein-journals.org This approach has been successfully employed for the quantitative synthesis of ureas and thioureas and could be extended to produce complex derivatives of this compound, potentially leading to the discovery of novel reactivity and solid-state structures. beilstein-journals.org The traditional approach of reacting amines with phosgene (B1210022) or its equivalents will likely continue to be refined for the controlled synthesis of both symmetrical and unsymmetrical diurea derivatives with complex functionalities. nih.gov
The table below summarizes potential synthetic strategies for complex iminoethylene-diurea architectures.
| Synthetic Strategy | Description | Potential Advantages |
| Bulky N-Substituent-Mediated Macrocyclization | Introduction of sterically demanding groups on the nitrogen atoms to favor a cis-conformation, which promotes intramolecular cyclization over intermolecular polymerization. | High to near-quantitative yields, kinetic control over macrocycle formation. |
| Dynamic Covalent Chemistry (DCC) | Utilization of reversible reactions to allow for thermodynamic control over the formation of complex structures, enabling self-correction to the most stable product. | Improved yields for macrocycles, formation of intricate architectures like molecular cages and knots. |
| Mechanochemical Synthesis | Performing reactions in the solid state through grinding or milling, often without the need for solvents. | Environmentally friendly (solvent-free), potential for quantitative yields, discovery of novel solid-state reactivity. |
| Advanced Phosgene/Phosgene-Equivalent Chemistry | Refinement of traditional methods using phosgene or safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole for the synthesis of complex unsymmetrical diureas. | Well-established reactivity, good control over stoichiometry for producing unsymmetrical derivatives. |
Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Iminoethylene-Diurea Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and for studying the dynamic behavior of this compound in various applications. The development and application of advanced spectroscopic and imaging techniques for in-situ monitoring will be instrumental in this regard. spectroscopyonline.com
In-situ Raman spectroscopy is a powerful, non-invasive technique that can provide real-time information on the vibrational modes of molecules, allowing for the tracking of reactant consumption, intermediate formation, and product generation. nih.gov For instance, the symmetric C-N stretching band of the urea moiety, which appears around 1000 cm⁻¹, can be a sensitive probe of the local chemical environment and molecular interactions. azom.comwhiterose.ac.uk Surface-enhanced Raman scattering (SERS) could be employed to study reactions occurring at surfaces or to detect trace amounts of intermediates. researchgate.net
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for monitoring reactions in real-time. researchgate.net It can provide detailed structural information about all species in solution, enabling the unambiguous identification of intermediates and byproducts. For reactions involving this compound, ¹H, ¹³C, and ¹⁵N NMR could be used to follow the chemical transformations of the molecule.
The table below highlights some advanced spectroscopic techniques and their potential applications in studying this compound reactions.
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| In-Situ Raman Spectroscopy | Real-time vibrational information, tracking of functional groups, kinetics of reaction. | Monitoring the formation of the diurea linkages, studying hydrogen bonding interactions in self-assembly. |
| Surface-Enhanced Raman Scattering (SERS) | Enhanced vibrational signals of molecules near a metallic surface, high sensitivity. | Investigating surface-catalyzed reactions, detecting low-concentration intermediates. |
| In-Situ NMR Spectroscopy | Detailed structural information of molecules in solution, identification of intermediates and products. | Elucidating reaction mechanisms for the synthesis of complex architectures, studying dynamic equilibria. |
| In-Situ FTIR Spectroscopy | Information on vibrational modes, particularly sensitive to polar functional groups like carbonyls. | Complementary to Raman for monitoring the urea C=O stretch and N-H bending modes during reactions. |
Integration of Computational Methods for Predictive Chemistry in Iminoethylene-Diurea Design
Computational chemistry is becoming an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. The integration of computational methods is expected to significantly accelerate the discovery and development of novel applications for this compound.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict how derivatives of this compound might interact with biological targets, which is crucial for applications in medicinal chemistry. researchgate.netmdpi.com These techniques can provide insights into binding affinities and the specific intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern molecular recognition.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. nih.gov Such calculations can help in understanding the stability of different conformers, predicting spectroscopic properties, and modeling reaction pathways.
Furthermore, the rise of machine learning and artificial intelligence offers new possibilities for predictive chemistry. mdpi.com Machine learning models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound derivatives, thereby guiding experimental efforts towards the most promising candidates. Predictive models for properties such as solubility, reactivity, and even material performance are becoming increasingly accurate. convergecfd.commdpi.comcheresources.com
The following table outlines some key computational methods and their applications in the design of this compound.
| Computational Method | Predictive Capability | Application in this compound Design |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target molecule. | Designing derivatives with specific binding properties for biological or materials science applications. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. | Understanding the dynamics of self-assembly processes, studying the stability of complexes. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules, predicting geometries, energies, and spectroscopic properties. | Elucidating reaction mechanisms, predicting NMR and IR spectra to aid in characterization. |
| Machine Learning (ML) Models | Predicts properties of new molecules based on patterns learned from existing data. | High-throughput screening of virtual libraries of derivatives to identify candidates with desired properties. |
Exploration of this compound in Emerging Fields of Chemistry (e.g., Self-Assembly, Smart Materials)
The unique structural characteristics of this compound make it an attractive building block for the construction of functional materials in emerging fields of chemistry. The presence of multiple urea groups, which are excellent hydrogen bond donors and acceptors, strongly suggests a propensity for self-assembly into ordered supramolecular structures.
The self-assembly of diurea compounds into fibers, sheets, and gels is a well-documented phenomenon. nih.govresearchgate.net By modifying the substituents on the this compound backbone, it should be possible to tune the intermolecular interactions and control the morphology of the resulting self-assembled structures. This could lead to the development of novel supramolecular polymers, hydrogels, and organogels with applications in areas such as drug delivery and tissue engineering. researchgate.net
In the realm of smart materials, the dynamic nature of the hydrogen bonds in diurea assemblies could be exploited to create materials that respond to external stimuli such as temperature, pH, or light. For instance, self-healing materials based on polyurethane-urea have been developed, where the reversibility of hydrogen bonds allows for the repair of damage. tue.nl this compound could be incorporated into polymer networks to impart similar self-healing capabilities.
The table below lists some emerging fields and the potential role of this compound.
| Emerging Field | Potential Role of this compound | Underlying Chemical Principle |
| Supramolecular Chemistry | Building block for self-assembled gels, fibers, and other nanostructures. | Directional and strong hydrogen bonding of the diurea moieties. |
| Smart Materials | Component of stimuli-responsive polymers and self-healing materials. | Reversible nature of hydrogen bonds allowing for dynamic changes in material properties. |
| Molecular Recognition | Host molecule in synthetic receptors for anions or neutral guests. | The electron-deficient cavity and hydrogen-bonding capabilities of the diurea groups. |
| Crystal Engineering | Tecton for the design of crystalline solids with specific network architectures. | Predictable hydrogen bonding patterns and conformational flexibility. |
Environmental Chemical Research on this compound Fate and Transformation (excluding ecotoxicity)
As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and transformation is essential. Research in this area will focus on the pathways by which this compound is transformed in various environmental compartments, such as soil and water.
Given its structural similarity to urea, a primary transformation pathway is likely to be enzymatic hydrolysis. The urease enzyme, which is ubiquitous in soils, catalyzes the hydrolysis of urea to ammonium (B1175870) and carbon dioxide. andersonsplantnutrient.comksu.edu It is plausible that this compound could also be a substrate for urease or other hydrolases, leading to its breakdown into smaller, more mobile compounds. The rate of this hydrolysis will likely depend on factors such as soil pH, temperature, and microbial activity. youtube.com
Once ammonium is formed, it can undergo nitrification, a microbial process that converts it first to nitrite (B80452) and then to nitrate (B79036). andersonsplantnutrient.com Both ammonium and nitrate are readily taken up by plants, but nitrate is also highly mobile in soil and can be leached into groundwater. wikipedia.org
In addition to biotic degradation, abiotic transformation pathways such as photolysis could also play a role in the environmental fate of this compound, particularly if it is released into surface waters. Studies on the degradation of other urea-based compounds, such as phenylurea herbicides, have shown that both biotic and abiotic processes contribute to their environmental transformation, often leading to a variety of degradation products. nih.govcapes.gov.br
The following table summarizes the potential environmental transformation processes for this compound.
| Transformation Process | Description | Key Factors |
| Enzymatic Hydrolysis | Breakdown of the urea moieties by enzymes, likely urease, to produce ammonium, carbon dioxide, and an ethylene (B1197577) diamine derivative. | Presence and activity of urease, soil moisture, temperature, pH. |
| Nitrification | Microbial oxidation of ammonium (from hydrolysis) to nitrite and subsequently to nitrate. | Presence of nitrifying bacteria (e.g., Nitrosomonas, Nitrobacter), soil aeration, temperature. |
| Microbial Degradation | Utilization of the compound or its breakdown products as a carbon and/or nitrogen source by soil microorganisms. | Microbial community composition, nutrient availability, environmental conditions. |
| Abiotic Transformation (e.g., Photolysis) | Degradation of the molecule by sunlight, particularly in aqueous environments. | Wavelength and intensity of light, presence of photosensitizers in the water. |
Q & A
Q. What are the key physicochemical properties of IBDU relevant to its application in slow-release fertilizers?
IBDU's physicochemical properties, including a density of 1.2297 g/cm³ (estimated), a boiling point of 305.18°C, and low water solubility, make it suitable for controlled nitrogen release. Its stability under ambient conditions allows gradual hydrolysis in soil, reducing nitrogen leaching . These properties are critical for designing field trials to assess release kinetics under varying soil moisture and temperature conditions.
Q. How does IBDU function as a slow-release nitrogen source in agricultural systems?
IBDU releases nitrogen via hydrolysis and microbial decomposition, which are influenced by soil moisture, pH, and microbial activity. Unlike urea, IBDU's low solubility ensures sustained NH₄⁺ release, minimizing rapid nitrification and leaching. Methodologically, researchers should monitor soil microbial biomass (e.g., via phospholipid fatty acid analysis) and conduct incubation studies to correlate release rates with environmental variables .
Q. What standardized methods are recommended for quantifying IBDU-derived nitrogen in soil?
- Incubation Experiments : Measure NH₄⁺ and NO₃⁻ concentrations in leachates over time using ion chromatography or colorimetric assays .
- Isotopic Labeling : Apply ¹⁵N-labeled IBDU to track nitrogen uptake and transformation pathways .
- Statistical Validation : Use repeated-measures ANOVA to account for temporal variability in release rates .
Advanced Research Questions
Q. How can experimental designs effectively compare nitrogen leaching between IBDU and conventional urea?
- Controlled Lysimeter Studies : Apply IBDU and urea at equivalent N rates (e.g., 150 kg N/ha) across varying mixing depths (0–15 cm) and measure leachate NO₃⁻ concentrations weekly .
- Field Trials : Use randomized block designs with split-plot arrangements to assess interactions between fertilizer type and irrigation regimes. Statistical models should include fixed effects for treatment and random effects for spatial variability .
Q. What contradictions exist in reported nitrogen use efficiency (NUE) of IBDU, and how can they be resolved?
Discrepancies in NUE (e.g., 10% vs. 17% leaching losses in IBDU vs. urea ) may arise from differences in soil texture, microbial activity, or experimental duration. To address this:
Q. How do soil microbial communities modulate IBDU decomposition, and what methods quantify this relationship?
IBDU degradation is microbially driven, with Actinobacteria and Proteobacteria playing key roles. Researchers can:
Q. What synthesis parameters optimize IBDU yield and purity for research-grade applications?
While synthesis details are sparse in the literature, general principles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
